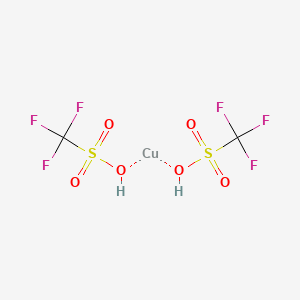![molecular formula C32H40FeP2 B12060869 (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine is a chiral phosphine ligand that has gained significant attention in the field of organometallic chemistry. This compound is known for its unique structural features, which include a ferrocene backbone and bulky di-tert-butylphosphino and diphenylphosphine groups. These characteristics make it an excellent ligand for various catalytic applications, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution reactions.
Introduction of Phosphine Groups: The di-tert-butylphosphino and diphenylphosphine groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine. This can be achieved through various chromatographic techniques or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts. These reactions often involve the replacement of one of the phosphine groups with another ligand.
Coordination: The compound readily forms coordination complexes with various transition metals, which are crucial for its catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal catalysts such as palladium or platinum.
Coordination: Various transition metals including palladium, platinum, and rhodium.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. Its chiral nature allows for the selective formation of enantiomerically pure products.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its coordination complexes with transition metals have shown potential in medicinal chemistry, particularly in the development of anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine primarily involves its role as a ligand in transition metal-catalyzed reactions. The bulky di-tert-butylphosphino and diphenylphosphine groups provide steric hindrance, which helps in stabilizing the transition state and enhancing the selectivity of the reaction. The ferrocene backbone provides additional stability to the ligand-metal complex, making it highly effective in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with two diphenylphosphine groups.
2-Di-tert-butylphosphino-2’-methylbiphenyl (SPhos): A bulky phosphine ligand used in cross-coupling reactions.
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): A palladium complex used in various catalytic applications.
Uniqueness
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine stands out due to its unique combination of a chiral ferrocene backbone and bulky phosphine groups. This combination provides both steric and electronic properties that enhance its performance in asymmetric catalysis, making it a valuable ligand in various chemical transformations.
Properties
Molecular Formula |
C32H40FeP2 |
|---|---|
Molecular Weight |
542.5 g/mol |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m0../s1 |
InChI Key |
MJOXBJGLXGTJRJ-FGJQBABTSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















